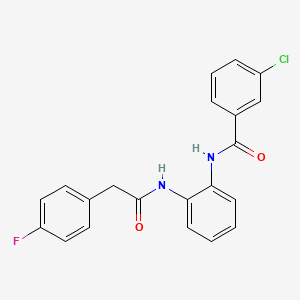

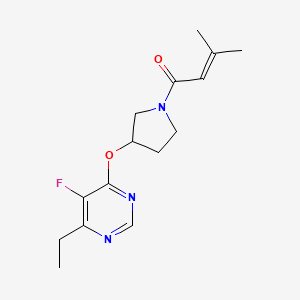

3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties can be inferred from its name and the general rules of organic chemistry.

Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific conditions and reactants present. The compound contains several functional groups that could potentially react under the right conditions .Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity

A study by Limban et al. (2011) explored the antipathogenic activity of various acylthioureas, including derivatives similar to 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide. These compounds showed significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. This suggests potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activity

Ghorab et al. (2015) synthesized various sulfonamide derivatives, including structures related to the compound , and evaluated their cytotoxic activity against breast and colon cancer cell lines. One of the synthesized compounds demonstrated significant potency against breast cancer cells, indicating the potential of such derivatives in cancer research (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Molecular Structure and Antioxidant Activity

Demir et al. (2015) analyzed a novel benzamide derivative, which shares structural similarities with the compound , using X-ray diffraction and DFT calculations. This research highlights the importance of studying the molecular structure of such compounds, as well as their potential antioxidant properties (Demir et al., 2015).

Antimicrobial and Docking Studies

Talupur et al. (2021) conducted a study on thiophene-2-carboxamides, which are structurally related to the compound of interest. Their research included synthesis, characterization, antimicrobial evaluation, and molecular docking studies, indicating potential applications in antimicrobial drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

Photostabilizing Effect and Phototoxicity Reduction

Protti et al. (2012) explored the photostabilizing effect of certain substituents in fluoro or chlorobenzene derivatives, which are relevant to this compound. This research is significant for designing less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Fluorimetric Probe Applications

Faridbod et al. (2009) investigated the use of Glibenclamide, a compound structurally related to this compound, as a fluorimetric probe. This study provides insight into the potential of such compounds in biochemical reaction monitoring and drug development (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Eigenschaften

IUPAC Name |

3-chloro-N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O2/c22-16-5-3-4-15(13-16)21(27)25-19-7-2-1-6-18(19)24-20(26)12-14-8-10-17(23)11-9-14/h1-11,13H,12H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZLMLTWDXIWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2472497.png)

![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)

![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)

![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)